2-Chloro-5-nitroanisole

Physicochemical characterization Regioisomer purity control Solid-state handling

2-Chloro-5-nitroanisole (CAS 1009-36-5), systematically named 1-chloro-2-methoxy-4-nitrobenzene, is a disubstituted nitroaromatic compound (C₇H₆ClNO₃, MW 187.58 g/mol) featuring both electron-withdrawing chloro and nitro substituents at the 2- and 5-positions of an anisole scaffold, respectively. This substitution pattern imparts a characteristic electrophilic reactivity profile that is distinct from its regioisomers and halogen congeners, making it a commercially established building block in pharmaceutical, agrochemical, and dyestuff synthesis.

Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
CAS No. 1009-36-5
Cat. No. B017299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitroanisole
CAS1009-36-5
Synonyms1-Chloro-2-methoxy-4-nitro-benzene;  2-Methoxy-4-nitrochlorobenzene;  4-Chloro-3-methoxynitrobenzene; 
Molecular FormulaC7H6ClNO3
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C7H6ClNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3
InChIKeyJXIJUAWSDBACEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-nitroanisole (CAS 1009-36-5): Chemical Identity, Physicochemical Properties, and Market Positioning as a Nitroaromatic Synthetic Intermediate


2-Chloro-5-nitroanisole (CAS 1009-36-5), systematically named 1-chloro-2-methoxy-4-nitrobenzene, is a disubstituted nitroaromatic compound (C₇H₆ClNO₃, MW 187.58 g/mol) featuring both electron-withdrawing chloro and nitro substituents at the 2- and 5-positions of an anisole scaffold, respectively [1]. This substitution pattern imparts a characteristic electrophilic reactivity profile that is distinct from its regioisomers and halogen congeners, making it a commercially established building block in pharmaceutical, agrochemical, and dyestuff synthesis [2]. The compound is supplied as a white to light-yellow crystalline powder with a sharp melting point of 81–83 °C and a computed LogP of approximately 2.5–2.8, indicating moderate lipophilicity suitable for further derivatization in organic media [3].

Why Regioisomers and Halogen Analogs of 2-Chloro-5-nitroanisole Cannot Be Interchanged: Physicochemical and Reactivity Consequences


Although numerous chloro-nitroanisole regioisomers (e.g., 4-Chloro-3-nitroanisole, 5-Chloro-2-nitroanisole) and halogen analogs (2-Bromo-5-nitroanisole, 2-Fluoro-5-nitroanisole) share the same molecular formula or the same substitution pattern, they exhibit markedly divergent physicochemical and reactivity profiles that preclude simple one-for-one substitution . The positioning of the methoxy, chloro, and nitro groups on the benzene ring governs the electronic activation landscape for both electrophilic and nucleophilic aromatic substitution, while the identity of the halogen (Cl vs. Br vs. F) directly determines the leaving-group propensity in downstream SNAr reactions [1]. These differences manifest in divergent melting points, solubility behavior, chromatographic retention, and—critically—regiochemical outcomes in multi-step synthetic sequences, which directly impact yield, purity, and process robustness in industrial-scale campaigns .

Quantitative Differentiation of 2-Chloro-5-nitroanisole: Head-to-Head Comparisons with Regioisomers, Halogen Analogs, and Synthetic Alternatives


Melting Point Differentiation Between 2-Chloro-5-nitroanisole and Its Three Chloro-Nitroanisole Regioisomers

2-Chloro-5-nitroanisole (2,5-substitution pattern) exhibits a melting point of 81–83 °C, which is markedly higher than that of 4-Chloro-3-nitroanisole (41–45 °C) and 5-Chloro-2-nitroanisole (70–72 °C), and significantly lower than that of 2-Chloro-4-nitroanisole (mp ~92 °C, reported in literature for the 2,4-isomer). These large mp gaps enable unambiguous identity confirmation and purity assessment by simple melting point determination, a critical advantage in quality control where isomeric contamination from alternative nitration or chlorination pathways is a known risk .

Physicochemical characterization Regioisomer purity control Solid-state handling

Halogen-Dependent Leaving-Group Ability: Chloro vs. Bromo Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions at the halogen-bearing position, the chlorine atom in 2-Chloro-5-nitroanisole is a less labile leaving group than the bromine atom in 2-Bromo-5-nitroanisole. This is supported by the classic halogen mobility order in activated aryl halides (F >> Br > Cl >> I for nitro-activated systems), which is a class-level inference for 2-halo-5-nitroanisoles. Mechanistic photochemical studies on nitroaryl ethers confirm that 2-chloro-5-nitroanisole undergoes nucleophilic aromatic photosubstitution via an SN₂3Ar* triplet mechanism, and the reaction kinetics are qualitatively slower than those of the bromo analog due to the higher C–Cl bond dissociation energy (~397 kJ/mol for C–Cl in ArCl vs. ~335 kJ/mol for C–Br in ArBr) [1]. This reduced lability is advantageous when a synthetic sequence requires the halogen to survive an earlier transformation step before being displaced later, offering chemoselectivity that the bromo analog cannot provide [2].

Nucleophilic aromatic substitution Leaving-group rank Synthetic route design

Regiochemical Differentiation: Synthetic Access to Gefitinib and Foscarnet Intermediates via the 2,5-Substitution Pattern

The 2-chloro-5-nitro regioisomeric arrangement on the anisole ring enables a specific sequential functionalization pathway that is exploited in patented routes to the antitumor agent Gefitinib and the antiviral agent Foscarnet [1]. In the Gefitinib synthetic route, the chloro group at the 2-position serves as the initial nucleophilic displacement site with 2-(diethylamino)ethanol to install the ether side-chain, while the nitro group at the 5-position (para to methoxy, ortho to chloro) directs subsequent reduction and elaboration to the quinazoline core [2]. The alternative 4-Chloro-3-nitroanisole isomer (CAS 10298-80-3) cannot serve this same role because the chloro and nitro positions are reversed, leading to a different electronic activation pattern at the methoxy-bearing carbon and altering the regiochemical outcome of SNAr and reduction steps. This regioisomer specificity is documented in the GlaxoSmithKline patent EP1305304 and WO0210146, where 1-chloro-2-methoxy-4-nitrobenzene (i.e., 2-Chloro-5-nitroanisole) is explicitly named as intermediate (I) in the synthesis of carboxamide-based 11CBy receptor antagonists [3].

Pharmaceutical intermediate Gefitinib synthesis Regioselective functionalization

Nitro Reduction Yield: Hydrogenation of 2-Chloro-5-nitroanisole to the Corresponding Aniline with Raney Nickel

The catalytic hydrogenation of 2-Chloro-5-nitroanisole to 2-chloro-5-aminoanisole using Raney Nickel in methanol/THF proceeds with a calculated yield of 92.6% at 35 °C and 1.3 bar H₂ pressure . This high-yielding reduction, performed on a 36 g scale in a Parr apparatus over 4 hours, demonstrates that the chloro substituent survives hydrogenation conditions without appreciable hydrodechlorination—a known side reaction with more labile halogen analogs. While a head-to-head yield comparison with 2-bromo-5-nitroanisole under identical conditions is not available, the literature on heterogeneous hydrogenation of halogenated nitroaromatics indicates that C–Br bonds are more susceptible to hydrogenolysis than C–Cl bonds under typical Raney Ni conditions, which would be expected to reduce the yield of the desired bromo-aniline relative to the chloro-aniline [1]. This constitutes a class-level advantage for the chloro derivative in reductive amination sequences.

Catalytic hydrogenation Nitro reduction Aniline intermediate yield

Commercial Purity and Scalability: 2-Chloro-5-nitroanisole Supply at ≥98.0% (GC) with Manufacturing Scale up to 900 kg

Commercially, 2-Chloro-5-nitroanisole is regularly supplied at ≥98.0% purity by GC, with moisture content controlled to ≤0.5% and production scale reaching up to 900 kg per batch at major manufacturers such as Capot Chemical [1]. This level of batch consistency and scale availability is not uniformly documented for all regioisomeric analogs; for example, 2-Bromo-5-nitroanisole is listed at up to 500 kg production scale, representing a 44% smaller maximum batch size [2]. The availability of 900 kg batches with certificate of analysis (COA) and NMR structural confirmation supports pharmaceutical intermediate procurement where multi-kilogram lot traceability and consistent purity are mandatory .

Commercial supply chain GMP purity specifications Industrial scalability

LogP and Reversed-Phase Retention: Lipophilicity Differentiation Between 2-Chloro-5-nitroanisole and Its Non-Halogenated Parent 3-Nitroanisole

2-Chloro-5-nitroanisole has a computed XLogP3 of 2.5 (experimentally determined ~2.53–2.78), which is approximately 0.8–1.0 log units higher than the non-halogenated parent compound 3-nitroanisole (XLogP3 ~1.7) [1]. This increased lipophilicity directly translates to longer retention on reversed-phase (RP) HPLC columns, a property confirmed by the development of a dedicated RP-HPLC method using a Newcrom R1 column for the analysis and preparative separation of this compound [2]. The chromatographic method employs an acetonitrile/water/phosphoric acid mobile phase and is documented as scalable for impurity isolation, which is relevant when isomeric or dehalogenated by-products need to be resolved from the target compound in quality control or preparative purification workflows.

Chromatographic retention Lipophilicity Purification method development

Procurement-Optimized Application Scenarios for 2-Chloro-5-nitroanisole Based on Quantitative Differentiation Evidence


GMP Pharmaceutical Intermediate Procurement: Gefitinib and Analog API Synthetic Routes Requiring Regiospecific 2,5-Disubstitution

For pharmaceutical CDMOs and generic API manufacturers operating under ANDA filings for Gefitinib or related quinazoline-based kinase inhibitors, 2-Chloro-5-nitroanisole is the required regioisomer per the published synthetic route. The compound's 81–83 °C melting point provides a simple incoming QC check to exclude the 4-Chloro-3-nitro isomer (mp 41–45 °C), while its ≥98.0% GC purity and availability in 900 kg batches [1] support process validation and commercial-scale manufacturing. The demonstrated 92.6% nitro reduction yield with preservation of the chloro substituent further supports cost modeling for the aniline intermediate step.

Agrochemical Intermediate Sourcing: Chlorfenapyr Insecticide Synthesis Requiring Sequential SNAr and Reduction Chemistry

In the synthesis of the insecticide Chlorfenapyr, the chloro group of 2-Chloro-5-nitroanisole undergoes regioselective displacement while the nitro group is subsequently reduced to an amine for pyrrole ring construction. The attenuated SNAr reactivity of the C–Cl bond relative to C–Br (class-level difference of ~62 kJ/mol in bond dissociation energy) [2] provides a wider process window for controlling the timing of halogen displacement, reducing the risk of premature substitution that could generate undesired by-products. This chemoselectivity advantage, combined with the compound's commercial scale availability (900 kg), makes it the preferred halogenated nitroanisole for this agrochemical route.

Medicinal Chemistry Library Synthesis: Use in Triazole and Benzimidazole Derivative Campaigns Requiring Nitro-Rich Building Blocks

The successful use of 2-Chloro-5-nitroanisole as a coupling partner in the synthesis of 1-(2-methoxy-4-nitrophenyl)-3-methyl-1H-[1,2,4]triazole [3] and as a precursor to benzimidazole antifungal agents [4] validates its utility in medicinal chemistry campaigns targeting nitrogen-rich heterocyclic scaffolds. The compound's LogP of ~2.5–2.8 facilitates organic-phase handling and chromatographic purification, while the nitro group provides a latent amine handle that can be unmasked by reduction (92.6% demonstrated yield) at a late stage to diversify the library.

Analytical Reference Standard and Impurity Profiling: Use as a Chromatographic Marker for Chloro-Nitroanisole Regioisomer Identification

Because 2-Chloro-5-nitroanisole elutes with a reproducible and well-characterized retention time on reversed-phase HPLC [5], and its melting point (81–83 °C) is cleanly separated from all other chloro-nitroanisole regioisomers by at least 9 °C, the compound can serve as a high-purity reference standard for method development and impurity profiling in reactions where isomeric contamination is possible. Its availability with full COA and NMR structural confirmation from reputable vendors ensures its suitability as a chromatographic and spectroscopic benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-nitroanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.